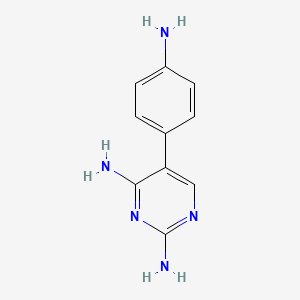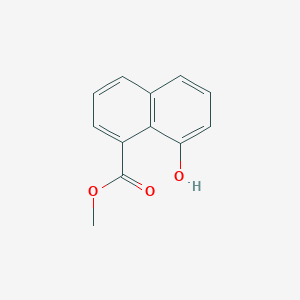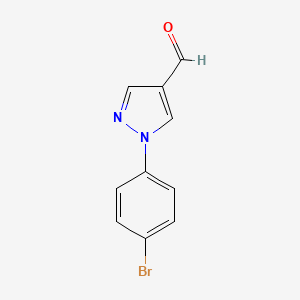
1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of bromophenyl compounds with other chemical entities to form the pyrazole ring. For instance, a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was prepared through a series of syntheses aimed at producing new pyrazole derivatives, highlighting the synthetic routes employed in creating such compounds (Xu & Shi, 2011).
Molecular Structure Analysis
X-ray diffraction methods are commonly used to determine the molecular structure of pyrazole derivatives. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined using this technique, providing insights into the arrangement of atoms within the molecule and its geometric configuration (Prasath et al., 2011).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, the reaction of 4-Bromo-1,6-methano[10]annulene-3-carbaldehyde with dinucleophiles leads to the formation of heteroanellated methanoannulenes, demonstrating the reactivity of bromophenyl pyrazole carbaldehydes in synthesizing complex organic structures (Neidlein & Schröder, 1992).
Physical Properties Analysis
The physical properties of 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde and related compounds can be studied through spectroscopic methods. Solvatochromic and single-crystal studies of a related compound provided information on its photophysical properties, including emission spectrum and quantum yield, which are influenced by solvent polarity (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives are influenced by their molecular structure and the presence of functional groups. For instance, the electrochemical transformation of related pyrazole compounds in green media showcases the potential for creating pyrazole-based derivatives through environmentally friendly methods, highlighting the chemical versatility and reactivity of these compounds (Vafajoo et al., 2015).
Aplicaciones Científicas De Investigación
Photophysical Studies
- Solvatochromic and Single Crystal Studies : The compound has been studied for its structural properties using X-ray diffraction analysis. Its photophysical behavior, including emission spectrum and quantum yield, varies significantly in different solvents, which suggests its potential use in optical materials and photophysical research (Singh et al., 2013).
Antimicrobial Applications
- Synthesis with Chitosan for Antimicrobial Activity : Derivatives of the compound, when synthesized with chitosan, exhibit notable antimicrobial activity against a range of bacteria and fungi. These derivatives hold potential in the development of new antimicrobial agents (Hamed et al., 2020).
Crystal Structure Analysis
- Synthesis and Crystal Structures of Derivatives : Various derivatives of the compound have been synthesized and characterized. The study of their crystal structures provides valuable insights into molecular design and the development of materials with specific properties (Loh et al., 2013).
Anti-Cancer Research
- Cytotoxic Activity Against Cancer Cell Lines : Some derivatives of the compound exhibit significant cytotoxic activity against various human cancer cell lines. This highlights its potential as a precursor for the development of new anti-cancer agents (Srour et al., 2018).
Synthesis of Novel Compounds
- Synthesis of Reduced Bipyrazoles : The compound has been used as a precursor in the synthesis of reduced bipyrazoles, contributing to the field of organic synthesis and material science (Cuartas et al., 2017).
Safety And Hazards
The safety and hazards associated with 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde are not explicitly mentioned in the available literature. However, related compounds are known to pose certain hazards. For instance, 1-(4-Bromophenyl)ethanol is classified as having acute toxicity and can cause skin and eye irritation6.
Direcciones Futuras
The future directions for research on 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde are not explicitly mentioned in the available literature. However, related compounds have shown promising potential for developing novel antimicrobial agents4, suggesting that 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde could also have potential applications in this area.
Please note that the information provided here is based on the available literature and may not be fully comprehensive or accurate. Further research and analysis would be needed to provide a more complete understanding of 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.
Propiedades
IUPAC Name |
1-(4-bromophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVXEJDVTQWKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356164 | |
| Record name | 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
294877-41-1 | |
| Record name | 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)
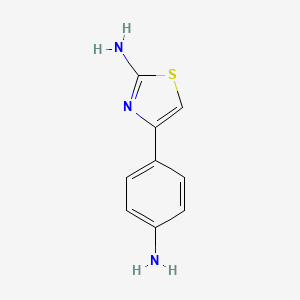
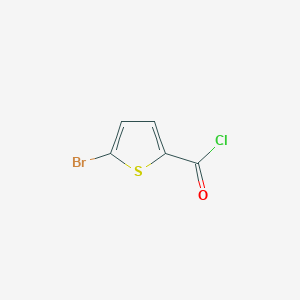
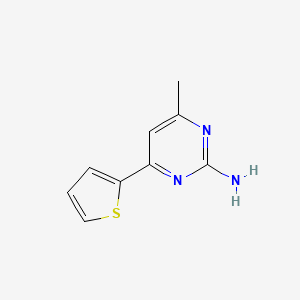
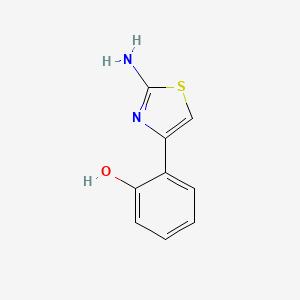
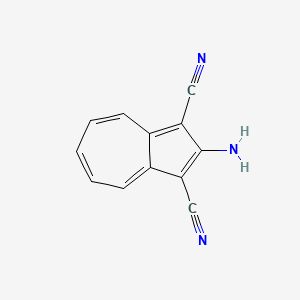
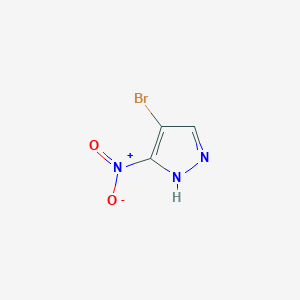
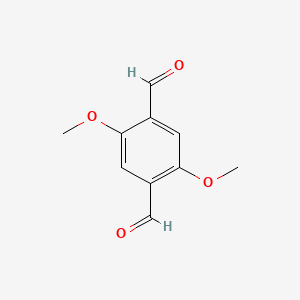
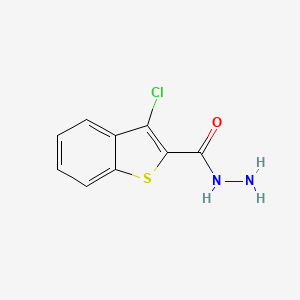
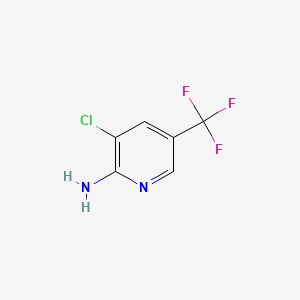
![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)
